N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
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Overview
Description
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a bromophenyl group attached to a thiadiazole ring, which is further connected to a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. For instance, 4-bromobenzoic acid can be reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-bromophenyl)-1,3,4-thiadiazole.
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Coupling with Chlorobenzamide: : The synthesized thiadiazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The bromophenyl and chlorobenzamide groups in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
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Oxidation and Reduction: : The thiadiazole ring can participate in redox reactions. Oxidizing agents like hydrogen peroxide (H₂O₂) can oxidize the sulfur atom in the thiadiazole ring, while reducing agents like sodium borohydride (NaBH₄) can reduce it.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: Formation of substituted thiadiazole derivatives.
Oxidation: Sulfoxides or sulfones of the thiadiazole ring.
Reduction: Reduced thiadiazole derivatives.
Hydrolysis: 3-chlorobenzoic acid and 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine.
Scientific Research Applications
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide has been investigated for various scientific research applications:
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Medicinal Chemistry: : This compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial and cancer cell lines makes it a candidate for drug development .
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Biological Studies: : The compound is used in studies to understand the biological pathways and mechanisms involved in its antimicrobial and anticancer activities. It serves as a tool to explore the interactions between small molecules and biological targets.
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Material Science: : Thiadiazole derivatives, including this compound, are explored for their electronic and photophysical properties, making them useful in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets:
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Antimicrobial Activity: : The compound is believed to inhibit bacterial growth by interfering with the biosynthesis of essential bacterial components, such as cell wall proteins or nucleic acids.
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Anticancer Activity: : It exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide can be compared with other thiadiazole derivatives:
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N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: : Similar in structure but with a thiazole ring instead of a thiadiazole ring. This compound also exhibits antimicrobial and anticancer activities .
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N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N’-propylsulfonamide: : Another bromophenyl derivative with a pyrimidine ring, showing different biological activities such as antiviral properties .
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N-(4-bromophenyl)-3-phenylpropionamide: : A simpler structure with a propionamide group, used in different biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMCGIUGUKZPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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